![molecular formula C6H5BrN2O2 B11757257 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of a bromine atom, a pyridazine ring, and a dioxino moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine typically involves the bromination of a precursor compound containing the dioxino and pyridazine rings. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The dioxino moiety can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic structure allow it to bind to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: This compound has a similar dioxino moiety but differs in the position of the bromine atom and the structure of the pyridine ring.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid:
Uniqueness
3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is unique due to its specific bromination pattern and the combination of the dioxino and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXGMRAHXIKCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NN=C(C=C2O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
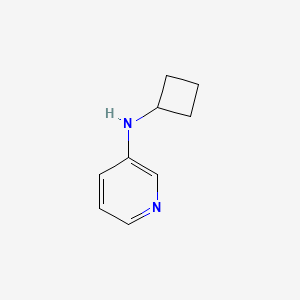
![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
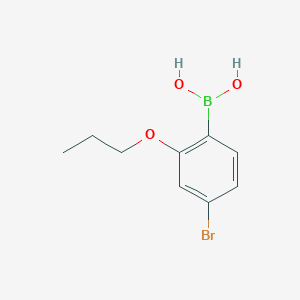
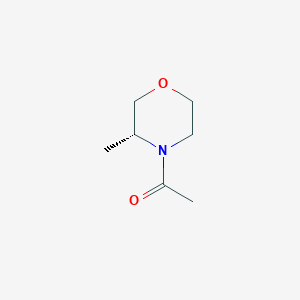
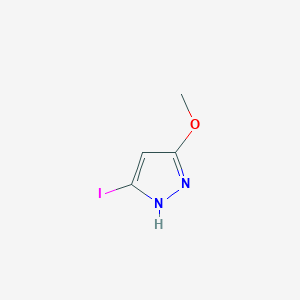
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
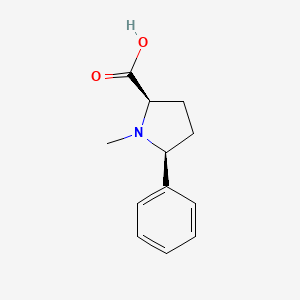
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
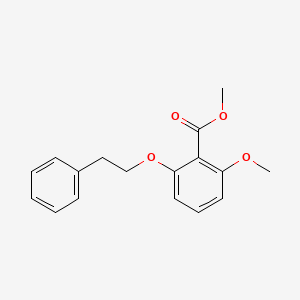
![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
